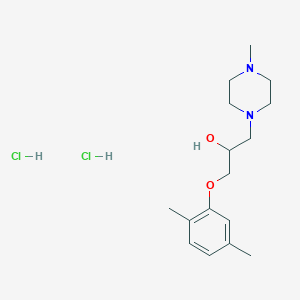![molecular formula C26H24N2O8 B4960052 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of glutamate receptor antagonist that is used in the synthesis of various drugs.
Mécanisme D'action
The mechanism of action of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate involves the inhibition of glutamate receptors. Glutamate is an important neurotransmitter in the central nervous system that is involved in various physiological processes. Glutamate receptors are a type of ionotropic receptor that is activated by glutamate. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate the activity of glutamate in the central nervous system.
Biochemical and Physiological Effects:
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several biochemical and physiological effects. This compound can modulate the activity of glutamate in the central nervous system, which can affect various physiological processes. Glutamate is involved in the regulation of synaptic plasticity, learning, and memory. By inhibiting glutamate receptors, 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate can modulate these processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several advantages for lab experiments. This compound is a potent and selective glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. Additionally, this compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate. One direction is the development of new drugs that target glutamate receptors for the treatment of various neurological disorders. Another direction is the study of the role of glutamate receptors in various physiological processes, such as synaptic plasticity and learning and memory. Additionally, the use of this compound in combination with other drugs may provide insights into the mechanisms of action of these drugs.
Méthodes De Synthèse
The synthesis of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate is a complex process involving several steps. The first step involves the protection of the glutamic acid side chain with a benzyl group. The second step involves the coupling of the protected glutamic acid with 4-nitrophenylalanine. The third step involves the deprotection of the benzyl group, followed by the coupling of the resulting compound with benzyloxycarbonyl chloride. The final step involves the deprotection of the benzyloxycarbonyl group, resulting in the formation of 1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate.
Applications De Recherche Scientifique
1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate has several potential applications in scientific research. This compound is a type of glutamate receptor antagonist that can be used to study the role of glutamate receptors in various physiological processes. It can also be used to study the mechanisms of action of various drugs that target glutamate receptors. Additionally, this compound can be used to develop new drugs that target glutamate receptors for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c29-24(36-22-13-11-21(12-14-22)28(32)33)16-15-23(25(30)34-17-19-7-3-1-4-8-19)27-26(31)35-18-20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOYQRYPDAGFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-benzyl 5-O-(4-nitrophenyl) 2-(phenylmethoxycarbonylamino)pentanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenyl)-1-piperazinyl]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B4959972.png)

![5-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4959983.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959988.png)
![3,3,7,8-tetramethyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4959989.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide](/img/structure/B4959991.png)
![2-bromo-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4959998.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4960001.png)
![1,4-phenylene bis[2-(4-acetylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4960009.png)

![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)
![N-(2-fluoro-4-{[(3-hydroxypropyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4960038.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)